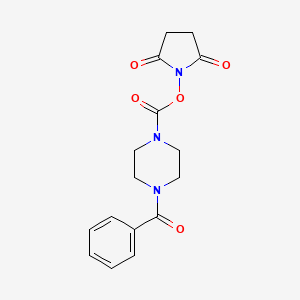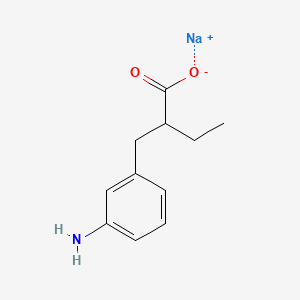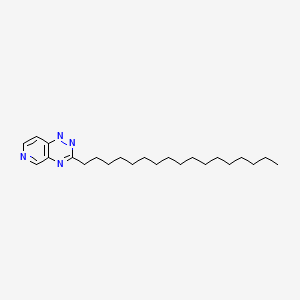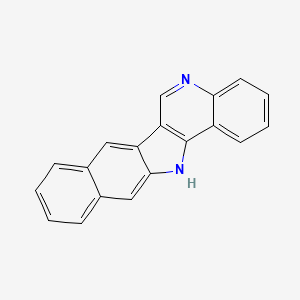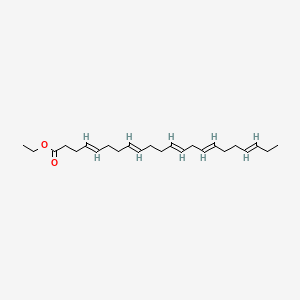
Ethyl docosa-4,8,12,15,19-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl docosa-4,8,12,15,19-pentaenoate, also known as ethyl (4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoate, is a chemical compound with the molecular formula C24H38O2. It is an ester derived from docosapentaenoic acid, a polyunsaturated fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl docosa-4,8,12,15,19-pentaenoate can be synthesized through the esterification of docosapentaenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol and maintained at that temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl docosa-4,8,12,15,19-pentaenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated derivatives.
Substitution: The ester group can be hydrolyzed to form docosapentaenoic acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated derivatives of this compound.
Substitution: Docosapentaenoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl docosa-4,8,12,15,19-pentaenoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl docosa-4,8,12,15,19-pentaenoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes and receptors, to modulate cellular signaling pathways. Potential mechanisms include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl docosa-4,8,12,15,19-pentaenoate can be compared with other similar compounds, such as:
Ethyl eicosapentaenoate: Another ester derived from a polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It has similar applications but differs in the number of carbon atoms and double bonds.
Ethyl docosahexaenoate: An ester derived from docosahexaenoic acid (DHA), with more double bonds compared to this compound.
Mthis compound: A methyl ester analog of this compound, differing in the alkyl group attached to the ester.
This compound is unique due to its specific structure and the balance of its double bonds, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95046-21-2 |
|---|---|
Molekularformel |
C24H38O2 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
ethyl (4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoate |
InChI |
InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,9-10,12-13,16-17,20-21H,3-4,7-8,11,14-15,18-19,22-23H2,1-2H3/b6-5+,10-9+,13-12+,17-16+,21-20+ |
InChI-Schlüssel |
BKTFPFLATXHRMR-BBLDGAIDSA-N |
Isomerische SMILES |
CC/C=C/CC/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)OCC |
Kanonische SMILES |
CCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


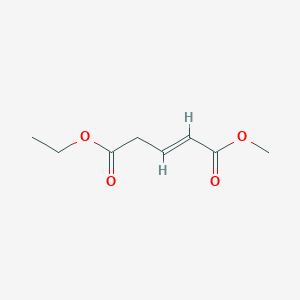
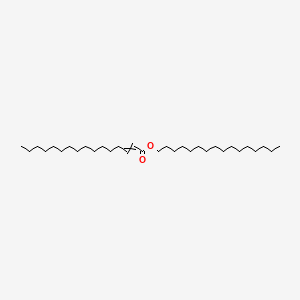
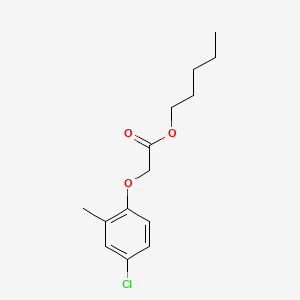
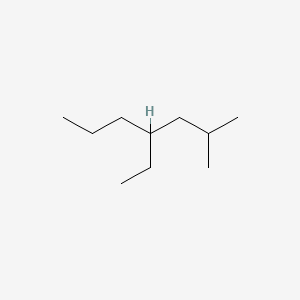

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
